1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione
Description
1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic quinazoline core substituted at the 1- and 3-positions. The 1-position features a 2-(4-chlorophenyl)-2-oxoethyl group, while the 3-position is substituted with a phenyl group. This compound is synthesized via N-alkylation reactions, as exemplified by the reaction of 4-(1,3-dioxolan-2-yl)quinoline with 4-chlorophenacylbromide in acetone . The structural framework of quinazoline-2,4-diones is known for biological relevance, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-12-10-15(11-13-16)20(26)14-24-19-9-5-4-8-18(19)21(27)25(22(24)28)17-6-2-1-3-7-17/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZWWAVXXRQGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The intermediate product is then cyclized to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Amidation Reactions with Piperazine Derivatives
The compound undergoes amidation at the 2-oxoethyl side chain to introduce diverse piperazine substituents. This is achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent:
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Reaction : (6,7-disubstituted-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives react with 1-substituted piperazines.
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Conditions : Room temperature, dichloromethane or DMF solvent.
Example :
| Starting Material | Piperazine Derivative | Product | Yield |
|---|---|---|---|
| Compound 4 (R1=H, R2=H) | 4-(4-Chlorobenzyl) | Compound 7 (Anticancer activity) | 78% |
This reaction diversifies the N-substituents, enhancing antibacterial and anticancer properties .
N-Alkylation at the Quinazoline Core
The nitrogen atoms in the quinazoline-2,4-dione core are alkylated to introduce functional groups:
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Reagents : Benzyl chloride or methyl iodide.
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Conditions : DMF solvent, K₂CO₃ base, 24-hour stirring at room temperature.
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Outcome : Products like 1,3-bis((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione (8a ) are formed .
Characterization Data for 8a :
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¹H NMR : δ 4.44 (s, 4H, -CH₂-), 5.36 (s, 2H, -SCH₂-), 7.22–8.13 (aromatic protons) .
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Application : Improved antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Cyclization to Form Heterocyclic Moieties
The 2-oxoethyl side chain participates in cyclization reactions to generate fused heterocycles:
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Reaction : Dithiosemicarbazide intermediates cyclize under basic or oxidative conditions.
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Conditions :
Key Products :
| Intermediate | Conditions | Product Heterocycle | Biological Activity |
|---|---|---|---|
| 12b | NaOH, reflux | 1,3-bis(triazolyl) | Antimicrobial |
| 12b | HgO, reflux | 1,3-bis(oxadiazolyl) | Antiviral (HCV inhibition) |
Deprotection and Functionalization
Benzyl-protected derivatives undergo deprotection to yield hydroxyl-free analogs:
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Reagents : HBr/AcOH mixture or Pd-C/H₂.
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Outcome : 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives with anti-HCV activity (EC₅₀ < 10 μM) .
Nucleophilic Acyl Substitution
The ketone group in the 2-oxoethyl side chain reacts with nucleophiles:
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Reaction : Nucleophilic attack by amines or thiols.
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Example : Synthesis of thiourea-linked derivatives via benzoyl isothiocyanate intermediates .
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Conditions : Reflux in ethanol, 6–8 hours.
Notable Derivative :
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3-(4-Chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4-dione :
Acid/Base-Mediated Modifications
The quinazoline core undergoes pH-dependent reactions:
Scientific Research Applications
Overview
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a member of the quinazolinone family, which are nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its potential pharmacological properties.
Medicinal Chemistry
This compound is being investigated for several therapeutic applications:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for anticancer drug development .
- Anti-inflammatory Properties : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting its use in treating chronic inflammatory conditions .
- Antimicrobial Effects : Research has identified this compound as having significant antimicrobial properties against various bacterial strains, positioning it as a potential candidate for new antimicrobial agents .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and interact with cellular receptors:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation, which is crucial for its anticancer effects .
- Receptor Interaction : It can bind to specific receptors that influence cellular responses, further enhancing its therapeutic potential .
Antimicrobial Evaluation
A series of quinazoline derivatives were synthesized and tested against various bacterial strains. Compounds demonstrating significant inhibition were identified as potential candidates for further development as antimicrobial agents.
Anticancer Activity
In vitro studies have revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that modifications to the quinazolinone structure can enhance anticancer efficacy.
Comparative Studies
When compared to other similar compounds like 2-(4-chlorophenyl)-quinazolin-4(3H)-one, the unique substitution pattern of this compound may confer distinct biological activities that warrant further exploration.
Mechanism of Action
The mechanism of action of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it could inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1,3-Disubstituted Quinazoline-2,4-diones
Key Observations :
Pyrimidine-dione Derivatives
Pyrimidine-diones (e.g., 5-(4-chlorophenyl)-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) share structural similarities but differ in core heterocycles. These compounds often exhibit stronger antibacterial activity due to sulfur-containing rings enhancing electron-deficient regions .
Antibacterial Efficacy
Analysis : The target compound’s lack of reported MIC values highlights a research gap. However, its structural similarity to active pyrimidine-diones suggests comparable or superior activity, pending experimental validation.
Physicochemical Properties
Implications : The target compound’s higher lipophilicity may favor blood-brain barrier penetration but limit oral bioavailability.
Biological Activity
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Overview of Quinazolinones
Quinazolinones are nitrogen-containing heterocycles known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The specific compound exhibits unique structural features that may enhance its pharmacological profile compared to other quinazolinone derivatives.
Antimicrobial Activity
Research indicates that quinazoline derivatives, including this compound, have significant antimicrobial properties. A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacterial strains using the agar well diffusion method. Among the tested compounds, some derivatives showed moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Compound 13 | 9 (S. aureus) | 65 |
| Compound 15 | 10-12 (various strains) | 75-80 |
Anticancer Properties
The compound's potential as an anticancer agent has been investigated through its interaction with specific molecular targets. It may inhibit kinases involved in cell proliferation and DNA repair mechanisms. Studies have shown that certain quinazoline derivatives can act as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinase . These interactions suggest a promising role in cancer therapeutics.
Anti-inflammatory Effects
Quinazolinone derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for chronic inflammatory conditions.
Antioxidant Activity
The antioxidant capabilities of quinazolinone derivatives have been highlighted in various studies. The presence of hydroxyl groups in specific positions enhances their ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress-related damage .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways.
- Receptor Interaction : It can bind to specific receptors influencing cellular responses.
- Structural Modifications : Variations in substituents at different positions on the quinazolinone scaffold can significantly alter biological activity.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of quinazoline derivatives were synthesized and tested against various bacterial strains. Compounds demonstrating significant inhibition were identified as potential candidates for further development as antimicrobial agents .
- Anticancer Activity : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Comparative Studies : When compared to other similar compounds like 2-(4-chlorophenyl)-quinazolin-4(3H)-one, the unique substitution pattern of this compound may confer distinct biological activities that warrant further exploration .
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Basic Research Focus
Synthesis optimization involves adjusting reaction parameters such as temperature, catalyst selection, and purification steps. For example, analogous quinazoline-dione derivatives are synthesized via condensation reactions (e.g., benzaldehyde and ethyl acetoacetate under nitrogen at 318 K) or hydrogenation of intermediates . Key steps include:
- Catalyst use : Employ transition-metal catalysts (e.g., Pd/C) for selective hydrogenation .
- Purification : Flash chromatography or recrystallization to isolate high-purity products .
- Reagent ratios : Stoichiometric control of reactants like 4-chlorobenzaldehyde to avoid side reactions .
What advanced analytical techniques are recommended for structural elucidation?
Basic Research Focus
A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- Single-crystal X-ray diffraction : Resolves bond angles and stereochemistry, as demonstrated for structurally similar compounds .
- NMR/IR spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and aromatic proton environments .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
How can reaction mechanisms involving this compound be studied mechanistically?
Advanced Research Focus
Mechanistic studies require kinetic and isotopic labeling approaches:
- Kinetic profiling : Monitor intermediate formation via in-situ FTIR or HPLC .
- Isotopic labeling : Use deuterated reagents to trace hydrogen transfer pathways .
- Computational modeling : DFT calculations predict transition states and reaction energetics .
How should contradictory biological activity data be resolved?
Advanced Research Focus
Discrepancies may arise from assay variability or compound stability. Mitigation strategies include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., pH, temperature) .
- Dose-response curves : Validate activity across multiple concentrations .
- Stability testing : Assess compound degradation in storage (e.g., via accelerated stability studies) .
What methodologies assess the environmental fate of this compound?
Advanced Research Focus
Environmental impact studies follow frameworks like Project INCHEMBIOL :
- Degradation pathways : Use HPLC-MS to identify photolysis/hydrolysis byproducts.
- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) .
- Partition coefficients : Measure logP to predict bioaccumulation potential .
How is the antimicrobial potential of this compound evaluated?
Basic Research Focus
Follow protocols for structurally related triazole-thiones :
- In vitro assays : Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains.
- Time-kill studies : Assess bactericidal/fungicidal kinetics.
- Synergy testing : Combine with standard antibiotics to evaluate potentiation effects.
What methods determine thermal stability and decomposition profiles?
Basic Research Focus
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
- TGA : Quantify mass loss under controlled heating (e.g., 10°C/min in N₂) .
- DSC : Identify phase transitions (e.g., melting points) and exothermic decomposition events .
How is the crystal structure of this compound resolved?
Advanced Research Focus
Single-crystal X-ray diffraction requires:
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Refinement : Software suites like SHELXL refine structures to R-factors < 0.05 .
What strategies develop HPLC methods for purity analysis?
Basic Research Focus
Reverse-phase HPLC with method optimization:
- Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) .
- Mobile phase : Gradient elution with acetonitrile/water (0.1% formic acid).
- Detection : UV absorbance at λ = 254 nm for quinazoline chromophores .
How can experimental reproducibility be ensured across studies?
Advanced Research Focus
Adopt rigorous experimental design principles:
- Randomized blocks : Minimize bias in biological assays, as seen in agricultural studies .
- Control variables : Standardize solvents, temperatures, and equipment calibration .
- Open data sharing : Publish raw spectra and crystallographic data (e.g., CCDC entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
